N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide
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Description
Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities . These compounds are of interest in medicinal chemistry for the design and development of new pharmaceutical compounds .
Synthesis Analysis
While specific synthesis information for “N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide” is not available, similar compounds such as dimethylacetamide are prepared commercially by the reaction of dimethylamine with acetic anhydride or acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .Chemical Reactions Analysis
The chemical reactions of similar compounds like dimethylacetamide are typical of N,N-disubstituted amides. Hydrolysis of the acyl-N bond occurs in the presence of acids .Physical and Chemical Properties Analysis
Similar compounds like dimethylacetamide are colorless, water-miscible, high-boiling liquids commonly used as polar solvents in organic synthesis .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-13(2)12(15)9-18-11-7-5-10(6-8-11)14(3)19(4,16)17/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAXIZVIJJNQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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